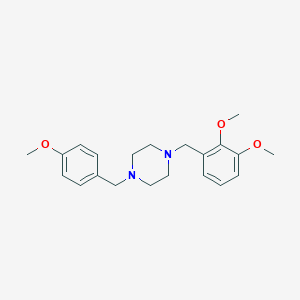
2-((5-Chloropyridin-2-yl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloropyridin-2-yl)oxy)acetonitrile is an organic compound with the molecular formula C7H5ClN2O It is characterized by the presence of a chloro-substituted pyridine ring attached to an ethanenitrile group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyridin-2-yl)oxy)acetonitrile typically involves the reaction of 5-chloro-2-hydroxypyridine with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloropyridin-2-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted pyridines, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((5-Chloropyridin-2-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((5-Chloropyridin-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromo-2-pyridyloxy)ethanenitrile
- 2-(5-Fluoro-2-pyridyloxy)ethanenitrile
- 2-(5-Methyl-2-pyridyloxy)ethanenitrile
Uniqueness
2-((5-Chloropyridin-2-yl)oxy)acetonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its analogs. The chloro substituent can influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted derivatives may not be as effective.
Propriétés
Numéro CAS |
643014-41-9 |
|---|---|
Formule moléculaire |
C7H5ClN2O |
Poids moléculaire |
168.58g/mol |
Nom IUPAC |
2-(5-chloropyridin-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,4H2 |
Clé InChI |
PKFXKUZPRXYSLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)OCC#N |
SMILES canonique |
C1=CC(=NC=C1Cl)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494461.png)
![1-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methoxybenzyl)imino]methyl}-3-phenyl-1H-pyrazol-5-ol](/img/structure/B494462.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-PYRIDYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B494463.png)
![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B494465.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(4-pyridinylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494466.png)


![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(2-hydroxy-5-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494470.png)

![11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494477.png)

![Isopropyl 5-[(4-chloroanilino)carbonyl]-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494479.png)
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)
